Octreotide trifluoroacetate salt (Dimer, Antiparallel) is a synthetic peptide compound with the chemical formula trifluoroacetate salt. This compound is characterized by its dimeric structure, formed through disulfide bonds between specific cysteine residues. It is primarily used in the medical field for its ability to inhibit hormone secretion, particularly growth hormone and insulin, making it relevant in the treatment of conditions like acromegaly and certain types of tumors.
Source and Classification
Octreotide trifluoroacetate salt is classified as a synthetic peptide and falls under the category of somatostatin analogs. It is derived from the natural hormone somatostatin, which regulates various physiological processes by inhibiting hormone release. The compound has been extensively researched for its therapeutic applications in endocrinology and oncology.
The synthesis of Octreotide trifluoroacetate salt (Dimer, Antiparallel) employs solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. The process involves several key steps:
The molecular structure of Octreotide trifluoroacetate salt (Dimer, Antiparallel) features two identical peptide chains linked by disulfide bonds between cysteine residues. This antiparallel arrangement contributes to its biological activity.
Octreotide trifluoroacetate salt can undergo several chemical reactions:
The mechanism of action of Octreotide trifluoroacetate salt (Dimer, Antiparallel) involves its binding to somatostatin receptors, specifically SSTR2 and SSTR5. Upon binding, the compound mimics somatostatin's effects:
Octreotide trifluoroacetate salt (Dimer, Antiparallel) has significant applications across various fields:
Solid-phase peptide synthesis (SPPS) enables precise assembly of the octreotide antiparallel dimer through sequential Fmoc-protected amino acid coupling. The monomeric sequence H-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-L-threoninol is synthesized on resins like 2-chlorotrityl chloride or Rink amide, with Cys(Acm) protecting groups critical for later dimerization [6] [8]. Following chain assembly, selective deprotection of Acm groups enables intermolecular disulfide bond formation between two monomer units using oxidants like thallium trifluoroacetate [Tl(Tfa)₃] or iodine (I₂) [3] [7]. Post-dimerization, cleavage from the resin employs high-purity trifluoroacetic acid (TFA) mixtures (TFA/H₂O/triisopropylsilane, 95:2.5:2.5), yielding the crude dimer as a TFA salt [6] [9].
Table 1: SPPS Conditions for Octreotide Dimer Synthesis
Resin Type | Oxidizing Agent | Cleavage Cocktail | Crude Yield |
---|---|---|---|
2-Chlorotrityl chloride | Tl(Tfa)₃ | TFA/H₂O/TIPS (95:2.5:2.5) | 60–70% |
Rink amide MBHA | I₂ (0.05 M) | TFA/H₂O (95:5) | 50–65% |
HMP-functionalized | H₂O₂ (30%) | TFA/phenol/thioanisole (90:5:5) | 45–55% |
Key challenges include suppressing epimerization during amino acid coupling and minimizing cysteine over-oxidation. The steric bulk of the dimer necessitates extended coupling times (≥2 hours) and pseudoproline dipeptides to prevent aggregation [8]. Additionally, Fmoc-D-Trp(Boc)-OH protects tryptophan from side reactions during Tl(Tfa)₃-mediated disulfide formation, preserving structural integrity [3].
Stabilizing the antiparallel configuration requires precise regioselective disulfide pairing between Cys²–Cys²′ and Cys⁷–Cys⁷′ residues. This is achieved through sequential oxidation under highly diluted conditions (<0.1 mM peptide concentration) to prevent polymeric byproducts [4] [8]. Controlled pH (7.5–8.5) and aerobic stirring facilitate correct disulfide isomerization, while HPLC monitoring confirms the formation of the antiparallel topology via distinct retention times (RT = 18–20 min, C₁₈ column) [4] [9].
The antiparallel dimer’s stability is enhanced by hydrogen bonding networks between Phe³–Thr⁶′ and Thr⁶–Phe³′ residues, confirmed by NMR spectroscopy. This configuration reduces steric clashes compared to parallel dimers, yielding a 13% higher thermodynamic stability [4] [9]. Post-dimerization purification employs preparative reverse-phase HPLC with TFA-containing mobile phases (0.1% v/v), which simultaneously incorporates the trifluoroacetate counterion [8] [10].
Crude octreotide dimer exists as a mixture of acetate or hydrochloride salts after synthesis. Conversion to the pharmaceutically compliant trifluoroacetate (TFA) salt uses three primary strategies:
Table 2: Counterion Exchange Efficiency for TFA Salt Formation
Method | Solvent System | Residual Acetate | TFA Content |
---|---|---|---|
Azeotropic distillation | Ethanol/toluene/TFA | <50 ppm | 99.7% |
Ion-pair HPLC | 0.1% TFA/CH₃CN | <0.01% | 99.5% |
HCl washing | HCl/ether → TFA/H₂O | <100 ppm | 98.9% |
Critical challenges include eliminating trapped TFA during lyophilization and avoiding peptide degradation. Repeated freeze-pump-thaw cycles before lyophilization remove dissolved CO₂, while lyophilization at −50°C and 0.05 mBar preserves peptide integrity [1] [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9